molecular formula C17H23N3O2 B6958096 N-(4-cyanophenyl)-N'-pentyl-N'-propan-2-yloxamide

N-(4-cyanophenyl)-N'-pentyl-N'-propan-2-yloxamide

Cat. No.: B6958096
M. Wt: 301.4 g/mol
InChI Key: MYYFTUKMIMTDHT-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cyanophenyl group, a pentyl chain, and a propan-2-yloxamide moiety

Properties

IUPAC Name

N-(4-cyanophenyl)-N'-pentyl-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-5-6-11-20(13(2)3)17(22)16(21)19-15-9-7-14(12-18)8-10-15/h7-10,13H,4-6,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFTUKMIMTDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(C)C)C(=O)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide typically involves the reaction of 4-cyanophenyl isocyanate with pentylamine and isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-N’-methyl-N’-propan-2-yloxamide
  • N-(4-cyanophenyl)-N’-ethyl-N’-propan-2-yloxamide
  • N-(4-cyanophenyl)-N’-butyl-N’-propan-2-yloxamide

Uniqueness

N-(4-cyanophenyl)-N’-pentyl-N’-propan-2-yloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentyl chain, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

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